1,3-Dibromo-2-fluoro-5-nitrobenzene
Overview
Description
1,3-Dibromo-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2FNO2 and a molecular weight of 298.89 g/mol . It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, making it a highly reactive and versatile compound in various chemical reactions.
Preparation Methods
The synthesis of 1,3-Dibromo-2-fluoro-5-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination, fluorination, and nitration of a benzene derivative . For instance, the process may begin with the bromination of a fluorobenzene compound, followed by nitration under controlled conditions using nitric acid and sulfuric acid as reagents . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dibromo-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the nitro group, forming different oxidation states.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and palladium on carbon . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dibromo-2-fluoro-5-nitrobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-fluoro-5-nitrobenzene largely depends on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to inhibition or activation of specific pathways . The presence of bromine and nitro groups enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene can be compared with other similar compounds such as 1,3-Dibromo-5-fluoro-2-nitrobenzene and 1,4-Dibromo-2-fluoro-5-nitrobenzene . These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can significantly affect their chemical reactivity and applications. The unique combination of bromine, fluorine, and nitro groups in this compound makes it particularly valuable in specific synthetic and research applications.
Properties
IUPAC Name |
1,3-dibromo-2-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGFLGHTSGQDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718326 | |
Record name | 1,3-Dibromo-2-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361436-26-2 | |
Record name | 1,3-Dibromo-2-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-2-fluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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